molecular formula C7H11Cl3N2 B13552853 1-(4-Chloro-3-methylpyridin-2-yl)methanaminedihydrochloride

1-(4-Chloro-3-methylpyridin-2-yl)methanaminedihydrochloride

Cat. No.: B13552853
M. Wt: 229.5 g/mol
InChI Key: REWMHUNOCPLGHI-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-methylpyridin-2-yl)methanaminedihydrochloride is a chemical compound with the molecular formula C7H9ClN2·2HCl. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by its pyridine ring substituted with a chloro and methyl group, making it a valuable intermediate in organic synthesis .

Preparation Methods

The synthesis of 1-(4-Chloro-3-methylpyridin-2-yl)methanaminedihydrochloride typically involves the following steps:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(4-Chloro-3-methylpyridin-2-yl)methanaminedihydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile, and catalysts such as palladium or platinum. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Chloro-3-methylpyridin-2-yl)methanaminedihydrochloride has a wide range of scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biological pathways and enzyme interactions, particularly those involving pyridine derivatives.

    Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of drugs targeting neurological and inflammatory conditions.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-methylpyridin-2-yl)methanaminedihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s pyridine ring allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

1-(4-Chloro-3-methylpyridin-2-yl)methanaminedihydrochloride can be compared with other similar compounds, such as:

    4-Chloro-3-methylpyridine: The starting material for the synthesis of the compound, which lacks the methanamine group.

    4-Chloro-3-methylpyridine N-oxide: An oxidized derivative with different chemical properties and applications.

    4-Chloro-3-methylpyridine-2-carboxylic acid: A carboxylated derivative used in different synthetic pathways.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the methanamine group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H11Cl3N2

Molecular Weight

229.5 g/mol

IUPAC Name

(4-chloro-3-methylpyridin-2-yl)methanamine;dihydrochloride

InChI

InChI=1S/C7H9ClN2.2ClH/c1-5-6(8)2-3-10-7(5)4-9;;/h2-3H,4,9H2,1H3;2*1H

InChI Key

REWMHUNOCPLGHI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1CN)Cl.Cl.Cl

Origin of Product

United States

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